tert-butyl (tert-butyldimethylsilyl)glyoxylate
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Overview
Description
tert-butyl (tert-butyldimethylsilyl)glyoxylate is an organic compound that features both tert-butyl and tert-butyldimethylsilyl groups. These groups are known for their steric bulk, which can influence the reactivity and stability of the compound. This compound is often used in organic synthesis, particularly in the protection of functional groups and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(tert-butyldimethylsilyl)-2-oxoacetate typically involves the reaction of tert-butyl 2-oxoacetate with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The tert-butyldimethylsilyl group is introduced to protect the oxo group, enhancing the compound’s stability under various reaction conditions .
Industrial Production Methods
Industrial production of tert-butyl 2-(tert-butyldimethylsilyl)-2-oxoacetate follows similar synthetic routes but on a larger scale. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the process. These systems allow for better control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
tert-butyl (tert-butyldimethylsilyl)glyoxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄
Reduction: LiAlH₄, NaBH₄
Substitution: TBAF in tetrahydrofuran (THF)
Major Products Formed
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols
Substitution: Removal of the silyl group to yield the free oxo compound
Scientific Research Applications
tert-butyl (tert-butyldimethylsilyl)glyoxylate is used in various scientific research applications:
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism by which tert-butyl 2-(tert-butyldimethylsilyl)-2-oxoacetate exerts its effects involves the protection of the oxo group by the tert-butyldimethylsilyl group. This protection prevents unwanted side reactions, allowing for selective transformations. The silyl group can be removed by nucleophilic attack, typically using fluoride ions, which leads to the formation of a pentavalent silicon intermediate that rapidly decomposes to yield the free oxo compound .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-oxoacetate: Lacks the silyl protection, making it more reactive and less stable under certain conditions.
Tert-butyldimethylsilyl chloride: Used as a silylating agent but does not contain the oxoacetate functionality.
Tert-butyl 2-(trimethylsilyl)-2-oxoacetate: Similar in structure but with a trimethylsilyl group instead of a tert-butyldimethylsilyl group, leading to different reactivity and stability profiles.
Uniqueness
tert-butyl (tert-butyldimethylsilyl)glyoxylate is unique due to the combination of the bulky tert-butyl and tert-butyldimethylsilyl groups, which provide enhanced stability and selective reactivity. This makes it particularly useful in complex synthetic routes where selective protection and deprotection are crucial .
Properties
IUPAC Name |
tert-butyl 2-[tert-butyl(dimethyl)silyl]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3Si/c1-11(2,3)15-9(13)10(14)16(7,8)12(4,5)6/h1-8H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYHTNUVBJRLDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=O)[Si](C)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852447-17-7 |
Source
|
Record name | 852447-17-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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